Hycanthone

DNA repair cancer biology APE1 inhibition

Hycanthone is the biologically active metabolite of Lucanthone, offering a unique 8.9-fold higher binding affinity for apurinic endonuclease-1 (APE1, KD = 10 nM vs. 89 nM). This critical differentiation makes it a superior biochemical probe for in vitro enzymatic assays, structural biology, and cancer target validation—eliminating the confounding need for metabolic activation. As a direct in vitro schistosomicide, it is the essential reference standard for characterizing drug-resistant Schistosoma mansoni strains and investigating sulfotransferase-mediated activation pathways. Generic substitution is scientifically invalid; order Hycanthone to ensure experimental reproducibility and valid pharmacological fingerprints.

Molecular Formula C20H24N2O2S
Molecular Weight 356.5 g/mol
CAS No. 3105-97-3
Cat. No. B1673430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHycanthone
CAS3105-97-3
SynonymsHycanthone;  US brand name: Etrenol.
Molecular FormulaC20H24N2O2S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O
InChIInChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3
InChIKeyMFZWMTSUNYWVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility53.5 [ug/mL] (The mean of the results at pH 7.4)
Highly soluble (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hycanthone (CAS 3105-97-3): Procurement-Specific Baseline and Compound Identity


Hycanthone (CAS 3105-97-3), also known as Etrenol, is a thioxanthenone DNA intercalator that was approved by the FDA in 1975 as an antischistosomal agent [1]. It is the biologically active metabolite of the prodrug lucanthone and exerts its effects through a multi-faceted mechanism involving metabolic activation, DNA intercalation, inhibition of nucleic acid biosynthesis, and direct protein binding to apurinic endonuclease-1 (APE1) with a KD of 10 nM . While its clinical use has been largely superseded by praziquantel, Hycanthone remains a critical reference standard and research tool for mechanistic studies, drug resistance investigations, and comparative pharmacology in schistosomiasis and cancer research [2].

Why Hycanthone Cannot Be Substituted by Lucanthone, Oxamniquine, or Other Thioxanthenone Analogs


Generic substitution within the thioxanthenone class is scientifically invalid due to profound differences in target binding affinity, metabolic activation requirements, and species-specific resistance profiles. Hycanthone is the active metabolite of lucanthone, yet lucanthone itself lacks direct in vitro schistosomicidal activity against Schistosoma mansoni [1]. Oxamniquine, while sharing cross-resistance with hycanthone, exhibits distinct potency and toxicity profiles [2]. Furthermore, Hycanthone demonstrates a ~9-fold higher binding affinity for APE1 (KD = 10 nM) compared to its prodrug lucanthone (KD = 89 nM), a quantifiable difference that directly impacts its utility as a biochemical probe [3]. These critical, non-interchangeable attributes underscore the necessity for precise, compound-specific procurement in research settings.

Hycanthone vs. Comparators: Quantified Differentiation Evidence for Scientific Procurement


Superior APE1 Binding Affinity Relative to Lucanthone

Hycanthone exhibits an 8.9-fold higher binding affinity for apurinic endonuclease-1 (APE1) compared to its prodrug lucanthone, a key enzyme in the base excision repair (BER) pathway [1]. This difference is critical for researchers studying APE1's role in cancer and for developing novel inhibitors.

DNA repair cancer biology APE1 inhibition biochemical probe

Demonstrated In Vitro Schistosomicidal Activity Where Prodrugs Fail

In a controlled ex vivo assay, a 1-hour in vitro exposure to Hycanthone resulted in complete lethality against Schistosoma mansoni when worms were subsequently re-implanted into host animals. In stark contrast, its prodrug Lucanthone and the analog UK-3883 demonstrated no lethal activity under identical conditions [1].

antiparasitic Schistosoma mansoni drug mechanism comparative pharmacology

Cross-Resistance Profile with Oxamniquine Indicates Shared Metabolic Activation

Hycanthone and oxamniquine exhibit cross-resistance in Schistosoma mansoni strains, a phenomenon not shared by all antischistosomal agents. This shared resistance profile indicates a common requirement for metabolic activation by a parasite-encoded sulfotransferase, a key mechanistic insight that distinguishes them from drugs like praziquantel [1].

drug resistance schistosomiasis pharmacogenomics mechanism of action

Quantified Hepatic Impact vs. Chlorinated Analogs

A single 100 mg/kg intramuscular dose of Hycanthone in rats resulted in a 48% decrease in hepatic aminopyrine demethylation and a 34% decrease in cytochrome P-450 content two days post-administration, with effects persisting for up to 7 days [1]. In contrast, the chlorinated analog IA-4 did not markedly affect any microsomal parameters tested, while analog IA-3 decreased aminopyrine demethylation by 38% [1].

toxicology hepatotoxicity drug metabolism cytochrome P450

Antimuscarinic Potency and Toxicity Correlation

A linear relationship exists between the antimuscarinic potency (Ki values) of Hycanthone and its analogs and their acute toxicity (LD50) in mice [1]. This correlation provides a valuable tool for predicting the toxicity of novel analogs based on in vitro receptor binding data.

receptor pharmacology toxicology anticholinergic structure-activity relationship

Validated Hycanthone Application Scenarios for Research and Industrial Use


Mechanistic Studies of APE1 Inhibition in Cancer Research

Hycanthone's high affinity for APE1 (KD = 10 nM) makes it a superior biochemical probe compared to its prodrug Lucanthone (KD = 89 nM). This 8.9-fold difference in binding affinity is critical for experiments requiring potent APE1 inhibition without the confounding need for metabolic activation, such as in vitro enzymatic assays, structural biology studies, and target validation in cancer cell lines where APE1 is a validated drug target [1].

Schistosoma mansoni In Vitro Drug Sensitivity and Resistance Assays

Due to its direct, lethal activity against S. mansoni in vitro (unlike Lucanthone and UK-3883), Hycanthone is an essential reference compound for establishing baseline sensitivity in new isolates, characterizing drug-resistant strains, and investigating the sulfotransferase-mediated activation pathway. Its defined cross-resistance profile with Oxamniquine provides a specific pharmacological fingerprint for classifying parasite strains [2].

Comparative Hepatotoxicity and Drug Metabolism Investigations

The well-characterized and quantified impact of Hycanthone on hepatic cytochrome P-450 enzymes (48% decrease in aminopyrine demethylation at 100 mg/kg) and its differential effects compared to chlorinated analogs (IA-3 and IA-4) provide a robust model system for studying drug-induced liver injury, xenobiotic metabolism, and structure-toxicity relationships in the thioxanthenone class [3].

Muscarinic Receptor Pharmacology and Toxicology Screening

The established linear correlation between in vitro antimuscarinic potency (Ki) and in vivo acute toxicity (LD50) for Hycanthone and its analogs offers a predictive framework for toxicology screening. This application is particularly relevant for early-stage drug discovery programs aiming to design thioxanthenone derivatives with reduced anticholinergic side effects, allowing for the prioritization of compounds based on simple receptor binding assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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